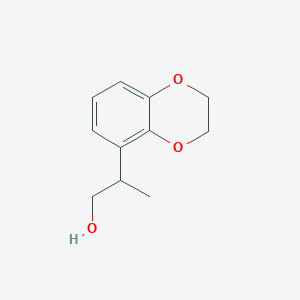

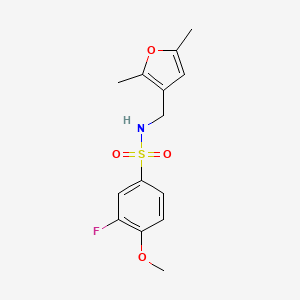

![molecular formula C13H19NO6S B2733657 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide CAS No. 946315-43-1](/img/structure/B2733657.png)

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide”, there are related compounds that have been synthesized. For instance, the synthesis of functionalized benzo [1,3]dioxin-4-ones from salicylic acid and acetylenic esters has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Applications De Recherche Scientifique

Sulfonamides in Medicinal Chemistry

Sulfonamides represent a significant class of compounds with a broad range of biological activities. Historically, sulfonamides were among the first synthetic antimicrobial agents introduced for clinical use. Their mechanism involves the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria, which is crucial for their growth and proliferation. Beyond their antibacterial properties, sulfonamides have been investigated for their potential antitumor, antidiabetic, and anti-inflammatory activities, showcasing their versatility in medicinal chemistry. The pharmacological properties of sulfonamides, including their structure-activity relationships and mechanisms of action, have been extensively reviewed, highlighting their importance in drug discovery and development (Azevedo-Barbosa et al., 2020).

Sulfonamides as Enzyme Inhibitors

The sulfonamide group has been a key functional moiety in the design of enzyme inhibitors, targeting a variety of enzymes such as carbonic anhydrases and dihydropteroate synthase. This group mimics the natural substrates of these enzymes, allowing sulfonamides to bind to the active site and inhibit enzyme activity. This property has been exploited in the design of diuretics, antiepileptic drugs, and more recently, in the development of drugs targeting carbonic anhydrases for the treatment of glaucoma and certain types of cancer. The diverse applications of sulfonamides in inhibiting enzymes relevant to various diseases further demonstrate their potential in scientific research and therapeutic applications (Carta et al., 2012).

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-(2-methoxyethyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO6S/c1-17-7-5-14-21(15,16)8-2-6-18-11-3-4-12-13(9-11)20-10-19-12/h3-4,9,14H,2,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBKVJUGZMALLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2733583.png)

![2-Thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2733587.png)

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide](/img/structure/B2733589.png)

![1-(Oxane-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2733591.png)

![3-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B2733595.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2733596.png)